3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidine, pyridopyrimidine, and amino groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the thiazolidine ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone.
Construction of the pyridopyrimidine core: This might involve a multi-step process starting from pyridine derivatives and incorporating various functional groups through substitution and cyclization reactions.
Final assembly: The final compound is assembled by linking the thiazolidine and pyridopyrimidine cores through appropriate intermediates, often involving condensation reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often involves the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the amino and benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Known for their biological activities.
Pyridopyrimidine derivatives: Studied for their potential as kinase inhibitors.
Uniqueness
The unique combination of functional groups in “3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.
Properties
CAS No. |
617693-95-5 |
---|---|
Molecular Formula |
C25H26N4O3S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-14-8-12-26-21-19(23(30)28-13-7-9-17(2)22(28)27-21)15-20-24(31)29(25(33)34-20)16-18-10-5-4-6-11-18/h4-7,9-11,13,15,26H,3,8,12,14,16H2,1-2H3/b20-15+ |
InChI Key |
LRGPCVUAUBGACB-HMMYKYKNSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.